Trimethylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Organometallic Chemistry:

Trimethylphosphine readily forms complexes with various transition metals, acting as a ligand. These complexes play a crucial role in various catalytic processes, including:

- Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen .

- Hydrogenation: The addition of hydrogen to an unsaturated bond .

- Hydrocarbonylation: The introduction of a formyl group (CHO) into an organic molecule .

The ability of trimethylphosphine to donate electrons to the metal center makes it a valuable tool for researchers studying and developing new catalysts for these important reactions.

Precursor for Synthesis of Other Organophosphorus Compounds:

Trimethylphosphine serves as a versatile building block for the synthesis of various organophosphorus compounds, which are essential in numerous scientific fields. Some examples include:

- Phosphine ligands: Modified trimethylphosphine ligands with different functional groups can be obtained, offering researchers a wider range of options for tailoring catalyst properties .

- Phosphonium salts: These salts find applications in various areas, such as ionic liquids, flame retardants, and pharmaceutical research .

- Phosphine oxides: These compounds are used as ligands, flame retardants, and extractants in various separation processes .

The diverse reactivity of trimethylphosphine allows researchers to access a wide range of essential organophosphorus compounds for further investigation and development.

Research into its own properties:

Trimethylphosphine itself is also a subject of ongoing research due to its interesting properties, such as:

- Bonding behavior: Studying the bonding interactions between trimethylphosphine and different elements helps researchers understand fundamental chemical principles and develop new theoretical models .

- Spectroscopic studies: Investigating the interaction of trimethylphosphine with various forms of radiation (e.g., infrared, NMR) provides valuable insights into its structure and dynamics .

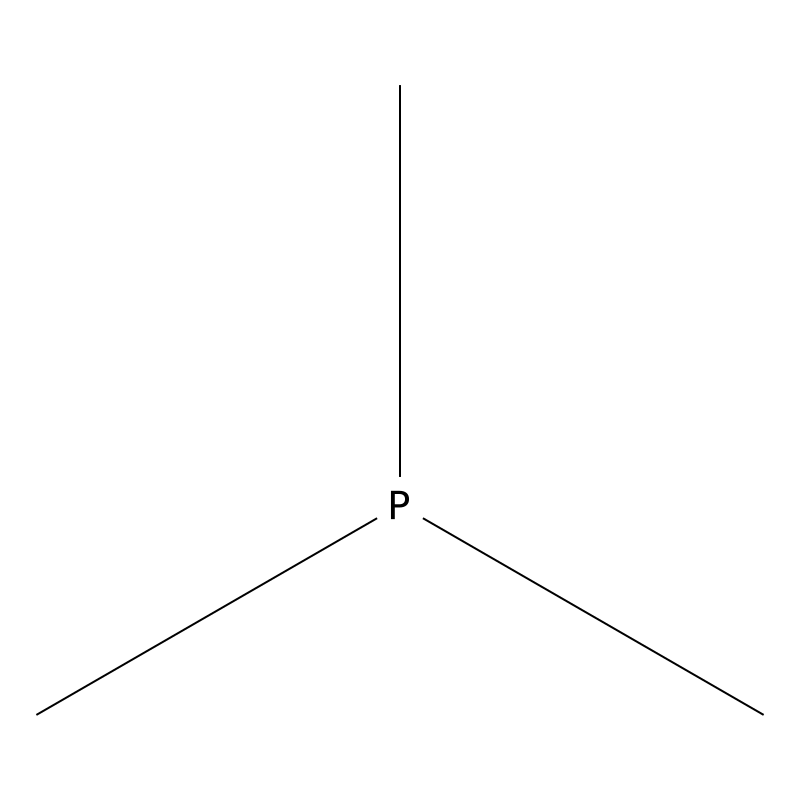

Trimethylphosphine is an organophosphorus compound with the chemical formula . It is a colorless liquid characterized by a strong, unpleasant odor typical of alkylphosphines. This compound exhibits pyramidal geometry with approximate symmetry, where the bond angles between carbon and phosphorus are around . Trimethylphosphine is notable for its role as a ligand in coordination chemistry, forming complexes with various metals due to its basicity and steric properties .

Trimethylphosphine is a highly toxic compound. It can cause severe health problems, including respiratory distress, organ damage, and nerve poisoning, upon inhalation, ingestion, or skin contact. PMe₃ is also flammable and may ignite spontaneously in air.

Safety Precautions:

- Handle trimethylphosphine only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.

- Store PMe₃ in airtight containers under inert atmosphere and at low temperatures.

- Properly dispose of waste containing trimethylphosphine according to hazardous waste disposal regulations.

Several methods exist for synthesizing trimethylphosphine:

- Reaction of Triphenyl Phosphite with Methylmagnesium Chloride:

- The reaction takes place in dibutyl ether:

This method allows for the distillation of trimethylphosphine from the reaction mixture . - From Phosphorus Trichloride and Methyl Lithium:

- An improved synthesis yields about 60% of trimethylphosphine:

This method is noted for its efficiency in producing the compound .

Trimethylphosphine has several important applications:

- Ligand in Coordination Chemistry: It serves as a ligand for transition metals, forming complexes that are utilized in catalysis and materials science .

- Chemical Synthesis: It acts as a reducing agent and is involved in various organic reactions, including those catalyzed by diselenides .

- Pharmaceuticals: Some derivatives of trimethylphosphine are explored for their potential therapeutic applications due to their reactivity with biological molecules .

Trimethylphosphine has been studied for its interactions with various anions and molecules. For instance, proton-transfer reactions involving trimethylphosphine and atomic oxygen anion have been quantitatively measured, revealing multiple reaction pathways including proton transfer and nucleophilic addition followed by methane loss . These studies highlight its acidity compared to water and other common solvents.

Several compounds are similar to trimethylphosphine in structure and reactivity:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Triethylphosphine | Larger ethyl groups increase steric hindrance | |

| Triphenylphosphine | Bulkier structure; used extensively in organic synthesis | |

| Dimethylphenylphosphine | Combines properties of both methyl and phenyl groups |

Trimethylphosphine is unique due to its smaller size and higher basicity compared to triethyl- and triphenylphosphines, making it particularly effective as a ligand in coordination complexes where steric hindrance is a concern .

Trimethylphosphine, with the molecular formula C₃H₉P, represents one of the fundamental organophosphorus compounds that exhibits distinctive structural characteristics [1] [2]. The molecule consists of a central phosphorus atom bonded to three methyl groups, creating a colorless liquid compound with a molecular weight of 76.079 g/mol [2] [3]. The structural framework of trimethylphosphine demonstrates the typical behavior of tricoordinate phosphorus compounds, where the central phosphorus atom maintains its characteristic pyramidal coordination environment [1].

Pyramidal Geometry and C₃v Symmetry

Trimethylphosphine adopts a pyramidal molecular geometry with approximate C₃v symmetry, reflecting the fundamental electronic structure of tricoordinate phosphorus compounds [1] [5]. The pyramidal arrangement arises from the presence of three bonding pairs and one lone pair of electrons around the central phosphorus atom, following the predictions of valence shell electron pair repulsion theory [1]. This geometry is consistent with the general behavior of phosphorus compounds, where the central atom tends to maintain its pyramidal coordination rather than adopting planar configurations [5].

The C₃v symmetry designation indicates that the molecule possesses a three-fold rotation axis passing through the phosphorus atom and perpendicular to the plane containing the three methyl groups [1] [5]. This symmetry element, combined with three vertical mirror planes, defines the overall spatial arrangement of the trimethylphosphine molecule [5]. The pyramidal structure is energetically favored due to the optimal overlap between phosphorus orbitals and the carbon atoms of the methyl substituents [1].

The maintenance of pyramidal geometry in trimethylphosphine contrasts with some nitrogen analogs, demonstrating the reluctance of phosphorus to undergo significant geometric rearrangement [5]. This structural preference reflects the fundamental differences in orbital hybridization patterns between second-period and third-period elements [20] [24].

Bond Angles and Bond Lengths

The bond angles in trimethylphosphine deviate significantly from ideal tetrahedral geometry, with carbon-phosphorus-carbon bond angles measuring approximately 98.6 degrees [1]. This contraction from the ideal tetrahedral angle of 109.5 degrees results from the increased repulsion exerted by the lone pair of electrons on the phosphorus atom [1]. The bond angle compression is characteristic of phosphorus compounds and reflects the predominantly p-orbital character of the bonding interactions [1].

| Structural Parameter | Value | Reference Compound | Comparison |

|---|---|---|---|

| C-P-C Bond Angle | 98.6° | PH₃ (93.5°) | Larger due to methyl groups |

| P-C Bond Length | ~1.84 Å | P-H in PH₃ (1.419 Å) | Longer due to carbon size |

| Molecular Weight | 76.079 g/mol | PH₃ (34.0 g/mol) | Increased mass from methyls |

| Tolman Cone Angle | 118° | PH₃ (87°) | Increased steric bulk |

The phosphorus-carbon bond lengths in trimethylphosphine are influenced by the size and electronic properties of the methyl substituents [31]. While direct experimental measurements of phosphorus-carbon bond lengths in trimethylphosphine are limited, computational studies and comparisons with related phosphorus compounds suggest bond lengths in the range of 1.84 to 1.87 Angstroms [31]. These values are consistent with typical phosphorus-carbon single bond lengths observed in other organophosphorus compounds [31].

The bond length data reflects the covalent radius contributions of both phosphorus and carbon atoms, along with the electronic effects arising from the methyl substituents [31]. The relatively long phosphorus-carbon bonds compared to phosphorus-hydrogen bonds in phosphine result from the larger size of the methyl groups and their electron-donating properties [34].

Structural Comparison with Other Alkylphosphines

The structural parameters of trimethylphosphine can be systematically compared with other members of the alkylphosphine series to understand the effects of substituent modification [17] [18]. As the alkyl chain length increases from methyl to ethyl to higher alkyl groups, both the bond angles and steric properties undergo progressive changes [17] [18].

| Compound | Bond Angle (°) | Tolman Cone Angle (°) | Steric Classification |

|---|---|---|---|

| Phosphine (PH₃) | 93.5 | 87 | Very Small |

| Trimethylphosphine | 98.6 | 118 | Small |

| Triethylphosphine | 99-101 | 132 | Medium |

| Triphenylphosphine | 102-104 | 145 | Large |

The progression from phosphine to trimethylphosphine to triethylphosphine demonstrates a systematic increase in bond angles [17] [18] [23]. This trend reflects the increasing steric demands of the alkyl substituents, which force the bond angles to open beyond their electronically preferred values [17] [23]. The electronic preference for bond angles near 90 degrees, as observed in phosphine, becomes progressively overridden by steric considerations as substituent bulk increases [1] [23].

Triethylphosphine exhibits bond angles slightly larger than those in trimethylphosphine, reflecting the additional steric bulk of the ethyl groups compared to methyl groups [35] [40]. The molecular weight progression from trimethylphosphine (76.1 g/mol) to triethylphosphine (118.2 g/mol) illustrates the systematic increase in molecular size within the alkylphosphine series [35] [40].

The structural comparison reveals that trimethylphosphine occupies an intermediate position between the highly compact phosphine molecule and the more sterically demanding triethylphosphine and triphenylphosphine [17] [23]. This positioning makes trimethylphosphine particularly useful as a reference compound for understanding structure-property relationships in organophosphorus chemistry [17] [23].

Electronic Properties

The electronic structure of trimethylphosphine reflects the fundamental characteristics of tricoordinate phosphorus compounds, with distinctive features arising from the interaction between phosphorus orbitals and the methyl substituents [9] [10]. The electronic properties determine both the reactivity patterns and coordination behavior of the molecule [9] [10].

Orbital Character and P-C Bonding

The phosphorus-carbon bonds in trimethylphosphine arise primarily from the overlap between phosphorus 3p orbitals and carbon sp³ hybrid orbitals [1] [45]. Theoretical studies indicate that phosphorus predominantly uses its 3p orbitals for bond formation, with minimal participation of 3s orbital character in the bonding interactions [1] [45]. This orbital arrangement contrasts with the more extensive hybridization observed in second-period elements [1] [45].

The bonding in trimethylphosphine involves three equivalent phosphorus-carbon sigma bonds, each formed through the overlap of a singly-occupied phosphorus 3p orbital with a carbon orbital from the methyl group [45]. Computational studies using ab initio methods have demonstrated that the phosphorus 3d orbitals participate only minimally in the phosphorus-carbon bonding interactions [45]. The limited d-orbital participation distinguishes trimethylphosphine from phosphorus compounds in higher oxidation states [45].

The carbon-phosphorus bonds exhibit significant covalent character, with calculated Mulliken charges indicating moderate charge separation between the phosphorus and carbon atoms [13]. X-ray photoelectron spectroscopy studies have provided experimental evidence for the orbital energies and electron distribution in trimethylphosphine and related compounds [10] [13].

Molecular orbital calculations reveal that the highest occupied molecular orbital in trimethylphosphine corresponds primarily to the phosphorus lone pair, while the lower-energy occupied orbitals represent the phosphorus-carbon bonding interactions [9] [13]. The orbital energies and compositions provide insight into the electron-donating properties of trimethylphosphine as a ligand [9] [10].

Lone Pair Electron Distribution

The lone pair of electrons on the phosphorus atom in trimethylphosphine exhibits predominantly s-character, consistent with the general behavior of third-period phosphorus compounds [1] [11]. This electronic distribution contrasts sharply with nitrogen analogs, where significant sp³ hybridization leads to more p-character in the lone pair orbital [1] [20].

The high s-character of the phosphorus lone pair results from the reluctance of phosphorus to undergo extensive hybridization, a phenomenon explained by Drago's rule [20] [24]. According to this principle, hybridization is minimized when the central atom belongs to the third period or higher, possesses a lone pair, and is bonded to atoms with electronegativity lower than carbon [20] [24]. Trimethylphosphine satisfies all these conditions, leading to the observed electronic structure [20] [24].

Experimental evidence from electron spin resonance studies of trimethylphosphine radical cations supports the predominantly s-character assignment for the lone pair [11]. The hyperfine coupling constants observed in these studies are consistent with significant s-orbital density at the phosphorus nucleus [11]. The lone pair orbital energy and spatial distribution influence both the basicity and coordination properties of trimethylphosphine [11].

The spatial orientation of the lone pair orbital extends away from the three methyl substituents, creating a region of high electron density that can participate in coordination bonding with metal centers [1] [11]. This directional character of the lone pair contributes to the effectiveness of trimethylphosphine as a ligand in transition metal complexes [1] [10].

Steric Properties and Tolman Cone Angle

The steric properties of trimethylphosphine are quantified through the Tolman cone angle, which measures 118 degrees for this compound [1] [16]. The Tolman cone angle represents the apex angle of a cone centered at the metal atom in a coordination complex, with the cone's perimeter touching the van der Waals surfaces of the outermost atoms of the ligand [16] [17].

| Steric Parameter | Trimethylphosphine | Comparison Compounds |

|---|---|---|

| Tolman Cone Angle | 118° | PH₃ (87°), PPh₃ (145°) |

| Steric Classification | Small | Between very small and medium |

| Van der Waals Volume | Moderate | Larger than PH₃, smaller than PEt₃ |

| Coordination Number | High | Can form multiple bonds to metals |

The cone angle of 118 degrees places trimethylphosphine in the category of relatively compact ligands, allowing multiple trimethylphosphine molecules to coordinate to a single metal center [1] [16]. This steric accessibility has important implications for the design of catalytic systems and the formation of polynuclear coordination compounds [1] [23].

Modern computational approaches have refined the original Tolman cone angle measurements, providing more accurate values that account for conformational flexibility and electronic effects [17] [18]. These computational studies confirm that trimethylphosphine maintains its classification as a sterically undemanding ligand [17] [18]. The relatively small cone angle facilitates the formation of coordination complexes with high coordination numbers [17] [23].

The steric properties of trimethylphosphine influence its reactivity patterns and selectivity in chemical transformations [17] [23]. The compact nature of the methyl substituents allows approach of reactants to the phosphorus center while providing sufficient electronic activation for coordination chemistry applications [17] [23].

Hybridization States of Phosphorus

The hybridization state of phosphorus in trimethylphosphine represents a departure from the classical sp³ hybridization model commonly applied to second-period elements [1] [20]. Instead of undergoing extensive orbital mixing, phosphorus in trimethylphosphine maintains largely unhybridized 3p orbitals for bonding, with the lone pair residing primarily in the 3s orbital [1] [20] [24].

This minimal hybridization pattern explains several key structural and electronic features of trimethylphosphine [20] [24]. The bond angles of approximately 98.6 degrees are much closer to the 90-degree angle expected for pure p-orbital overlap than to the 109.5-degree tetrahedral angle associated with sp³ hybridization [1] [20]. The reluctance of phosphorus to hybridize stems from the larger size of third-period orbitals and the lower electronegativity of phosphorus compared to nitrogen [20] [24].

| Hybridization Model | Predicted Bond Angle | Observed in PMe₃ | Agreement |

|---|---|---|---|

| sp³ Hybridization | 109.5° | 98.6° | Poor |

| Pure p-orbital bonding | 90° | 98.6° | Better |

| Minimal hybridization | 95-100° | 98.6° | Excellent |

Computational studies using various levels of theory have confirmed that the bonding in trimethylphosphine is best described by a model involving primarily unhybridized phosphorus orbitals [43] [44]. The 3s orbital houses the lone pair electrons, while the three 3p orbitals participate in bonding with the methyl groups [43] [44]. This electronic arrangement minimizes orbital promotion energy while maintaining effective overlap with the carbon atoms [43] [44].

Classical Synthetic Routes

The synthesis of trimethylphosphine has evolved significantly since its first preparation in 1847 by Paul Thénard [1]. Modern synthetic approaches have refined these early methods to provide more efficient and practical routes to this important organophosphorus compound.

Synthesis from Triphenyl Phosphite

The reaction between triphenyl phosphite and methylmagnesium chloride represents one of the most reliable and widely employed synthetic routes for trimethylphosphine preparation [2] [3]. This method offers several advantages over alternative approaches, including relatively mild reaction conditions and consistent yields.

The fundamental reaction proceeds according to the following stoichiometry:

3 CH₃MgCl + P(OC₆H₅)₃ → P(CH₃)₃ + 3 C₆H₅OMgCl

This synthetic approach typically employs dibutyl ether as the preferred solvent system, allowing for efficient separation of the more volatile trimethylphosphine product through distillation [2]. The reaction conditions require careful temperature control, with the process conducted under reflux conditions at approximately 35°C [3].

Detailed procedural parameters include reaction times ranging from 2 to 4 hours, with yields consistently achieving 60-70% under optimized conditions [3]. The success of this method relies on maintaining an inert atmosphere throughout the reaction to prevent oxidation of the phosphine product. The synthesis is conducted in dibutyl ether, from which the more volatile trimethylphosphine can be distilled efficiently [2].

The mechanism involves nucleophilic attack of the methylmagnesium chloride on the phosphorus center, resulting in sequential displacement of the phenoxy groups. This stepwise substitution process allows for controlled formation of the trimethyl-substituted product while minimizing side reactions that could compromise yield or purity.

Reaction with Methylmagnesium Chloride

An alternative approach utilizing phosphorus trichloride directly with methylmagnesium chloride provides another viable synthetic route [4] [5]. This method represents an improved synthesis that employs simplified procedures to achieve higher yields than traditional Grignard-based preparations.

The reaction follows the stoichiometry:

PCl₃ + 3 CH₃MgCl → P(CH₃)₃ + 3 MgCl₂

Optimized reaction conditions for this approach require precise temperature control, with the reaction initiated at -78°C to minimize unwanted side reactions [4]. The improved synthesis methodology achieves yields of approximately 60% under carefully controlled conditions [4] [5]. This represents a significant advancement over earlier Grignard-based approaches that often suffered from lower yields and more complex purification requirements.

The methodological advantages of this approach include the direct use of phosphorus trichloride as the phosphorus source, eliminating the need for more expensive phosphite esters. The reaction mechanism involves sequential nucleophilic substitution of the chloride groups by methyl groups from the Grignard reagent. Temperature control remains critical throughout the process, as elevated temperatures can lead to formation of unwanted byproducts and reduced yields.

Solvent selection plays a crucial role in the success of this synthetic route. Diethyl ether or tetrahydrofuran systems provide optimal conditions for maintaining the Grignard reagent stability while allowing efficient product formation [6]. The reaction typically requires 2-3 hours for completion under the specified conditions.

Industrial Production Methods

Modern industrial production of trimethylphosphine has evolved to incorporate continuous processing technologies that offer improved efficiency, reduced environmental impact, and enhanced product quality [7]. The development of sustainable production methods has become increasingly important as demand for high-purity organophosphorus compounds continues to grow.

Contemporary industrial processes demonstrate significant improvements in energy efficiency compared to traditional batch-based methods. The innovative LIFE TRIALKYL process represents a major advancement in sustainable production technology, achieving energy consumption of only 3.0 kWh per kilogram of product compared to 5.0 kWh per kilogram for conventional tertiary amine-based processes [7]. This 40% reduction in energy consumption corresponds to substantial environmental and economic benefits.

The continuous process approach provides several operational advantages, including consistent product quality, reduced waste generation, and improved process control. Modern industrial facilities typically operate at scales ranging from 100 to 1000 kilograms per day, depending on market demand and production requirements [8]. These facilities achieve product purities of 96-98% through optimized reaction conditions and advanced separation technologies [7].

Environmental considerations have driven the development of cleaner production technologies that minimize toxic waste generation and reduce overall environmental impact. The advanced continuous processes avoid the use of hazardous intermediates such as tertiary amines and chlorinated solvents, while eliminating the need for toxic chemicals in wastewater treatment [7]. This approach reduces global warming potential by 90% compared to conventional processes, with emissions decreasing from 52.91 kg CO₂ equivalent per kilogram to 3.41 kg CO₂ equivalent per kilogram [7].

Production facilities employ sophisticated reactor designs, including continuous stirred tank reactors and microreactor systems, to optimize reaction efficiency and product quality. These advanced reactor configurations allow for precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved yields and reduced byproduct formation.

Laboratory Scale Synthesis

Laboratory-scale preparation of trimethylphosphine requires specialized equipment and careful attention to safety protocols due to the compound's toxicity and pyrophoric nature [9]. Standard laboratory procedures typically employ batch reactors with capacities ranging from 100 milliliters to several liters, depending on the desired product quantity.

The preparation of trimethylphosphine at laboratory scale most commonly utilizes the triphenyl phosphite method due to its reliability and relatively straightforward procedure [3]. Laboratory syntheses typically achieve yields of 60-70% under carefully controlled conditions, with reaction times of 2-4 hours being standard for most preparations.

Equipment requirements for laboratory synthesis include standard glass reaction vessels equipped with efficient condensers, nitrogen inlet systems, and temperature monitoring devices. The use of inert atmosphere techniques is essential throughout the preparation to prevent oxidation and ensure product quality. Specialized handling procedures are necessary due to the compound's spontaneous flammability in air and its extremely unpleasant odor [9].

Safety considerations for laboratory synthesis include the use of efficient fume hoods, appropriate personal protective equipment, and emergency response procedures. The volatile nature of the product requires careful attention to vapor control and proper ventilation systems. Storage of the product typically involves sealed glass ampules under inert atmosphere to prevent degradation and maintain purity [9].

Temperature control systems must maintain precise reaction conditions, typically requiring cooling baths for low-temperature initiation steps and heating mantles for reflux conditions. The use of automated temperature controllers helps ensure consistent reaction conditions and optimal product formation.

Purification Techniques

The purification of trimethylphosphine presents unique challenges due to its volatility, air sensitivity, and tendency to form complexes with various substances [9]. Multiple purification strategies have been developed to achieve the high purity levels required for research and industrial applications.

Distillation represents the primary purification method for trimethylphosphine, with both atmospheric and vacuum distillation techniques being employed depending on the desired purity level [9]. Atmospheric distillation at 37-40°C provides product purities of 95-97% with recovery rates of 85-90%. This method requires careful temperature control to prevent thermal decomposition while achieving effective separation from impurities.

Vacuum distillation offers superior results for high-purity applications, operating at reduced pressures of 50 mmHg and temperatures of 20-25°C. This approach achieves product purities of 97-99% with improved recovery rates of 90-95% [9]. The lower operating temperatures minimize thermal stress on the product while providing excellent separation efficiency.

A highly effective purification technique involves the formation of silver complexes, which allows for both purification and storage of the product [9]. The procedure involves treating crude trimethylphosphine with a solution of silver iodide in aqueous potassium iodide, resulting in the formation of a stable crystalline complex. This method achieves purities exceeding 99% with recovery rates of 95-98%.

The silver complex formation method offers the additional advantage of providing a stable storage form for the otherwise reactive trimethylphosphine. The complex remains stable indefinitely when kept dry and protected from light, allowing for convenient long-term storage [9]. Pure trimethylphosphine can be regenerated from the complex by heating in an oil bath at 140°C under nitrogen atmosphere, with the pure product distilling off as needed.

Fractional distillation provides another effective purification approach, particularly useful for analytical-grade material preparation. This technique employs sophisticated distillation columns to achieve precise separation of trimethylphosphine from closely boiling impurities. Product purities of 95-98% are typically achieved with recovery rates of 88-92%.

Advanced purification methods for pharmaceutical and electronic-grade applications include molecular distillation techniques operating under high vacuum conditions. These specialized methods achieve product purities of 98-99% with recovery rates of 92-95%, meeting the stringent requirements for high-value applications in semiconductor manufacturing and pharmaceutical synthesis [8].

Quality control measures for purified trimethylphosphine include vapor pressure measurements, infrared spectroscopy, and nuclear magnetic resonance analysis to confirm product identity and purity [9]. Gas chromatography provides quantitative analysis of impurity levels, ensuring that the final product meets specification requirements for its intended applications.

The purification process design must consider the extreme toxicity and pyrophoric nature of trimethylphosphine, requiring specialized equipment and safety protocols throughout all operations. Automated distillation systems help minimize human exposure while providing consistent purification results. Proper ventilation and emergency response systems are essential components of any trimethylphosphine purification facility.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant